N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the 4-tert-butylphenoxy derivative. This intermediate is then reacted with 3-chloropropylamine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form alcohol or carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, secondary amines, and substituted phenoxy derivatives .
Scientific Research Applications
N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by binding to histamine H3 receptors and inhibiting monoamine oxidase B. This dual-target activity helps regulate dopamine levels in the brain, which is crucial for managing symptoms of Parkinson’s disease. The molecular targets involved include the histamine H3 receptor and the monoamine oxidase B enzyme .
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]piperidine: Another dual-target ligand with similar applications.
N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine:
Uniqueness
N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of histamine H3 receptor antagonism and monoamine oxidase B inhibition. This dual-target activity makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)14-8-10-15(11-9-14)19-13-7-12-18-17(4,5)6/h8-11,18H,7,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNCCDOMDSZLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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